[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol - 1158643-48-1

[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol

Catalog Number: EVT-1733349
CAS Number: 1158643-48-1
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: This method is frequently employed to introduce the 4-methylpiperazine moiety onto a suitable aromatic scaffold. For example, a halogenated aromatic precursor could undergo nucleophilic aromatic substitution with 1-methylpiperazine to afford the desired intermediate. [, , , , , , , , , ]
  • Reduction: The methanol functionality can be introduced via the reduction of a corresponding carboxylic acid or aldehyde precursor. Common reducing agents for this transformation include lithium aluminum hydride or sodium borohydride. [, , , , , , , , ]
  • Amide Coupling: The presence of an amino group allows for further derivatization through amide coupling reactions. This is commonly achieved using coupling reagents like HATU, EDCI, or DCC in conjunction with the desired carboxylic acid. [, , , , , , , , ]
Molecular Structure Analysis
  • Aromatic Ring: Provides a rigid scaffold and potential for π-π interactions with aromatic residues in target proteins. [, , , , , , , , , ]
  • Amino Group: Acts as a hydrogen bond donor and can participate in electrostatic interactions. This functional group is also susceptible to various chemical modifications for structure-activity relationship studies. [, , , , , , , , , ]
  • 4-Methylpiperazine: Introduces conformational flexibility and potential for additional hydrogen bonding interactions. The basic nitrogen atom in the piperazine ring can also contribute to solubility through salt formation. [, , , , , , , , , ]
  • Methanol Group: Contributes to water solubility and can engage in hydrogen bonding with target proteins. [, , , , , , , , , ]
Chemical Reactions Analysis
  • N-Acylation: The amino group readily undergoes acylation reactions to form amides. This transformation is frequently employed to introduce structural diversity and modulate the physicochemical properties of the parent molecule. [, , , , , , , , ]
  • N-Alkylation: The secondary amine within the piperazine ring can undergo alkylation reactions, albeit with potential challenges regarding regioselectivity and over-alkylation. [, , , , , , , , , ]
Mechanism of Action
  • Kinase Inhibition: This moiety is frequently encountered in kinase inhibitors, where it typically occupies the ATP-binding site of the kinase. The aromatic ring and hydrogen bond donors and acceptors within the molecule interact with key amino acid residues within the binding site. [, , , , , ]
  • Allosteric Modulation: In some instances, this moiety contributes to allosteric modulation of protein targets. This involves binding to a site distinct from the active site and inducing conformational changes that influence protein activity. []
Applications
  • Oncology: Numerous kinase inhibitors incorporating this moiety have been developed as potential anticancer agents. These molecules target various kinases involved in cancer cell signaling, proliferation, and survival. [, , , ]
  • Inflammatory Diseases: Inhibitors of kinases implicated in inflammatory signaling pathways, such as DDR1 and DDR2, have been developed utilizing this structural motif. These compounds offer potential therapeutic avenues for inflammatory diseases like rheumatoid arthritis. []

N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

Compound Description: PHA-848125 is a potent cyclin-dependent kinase (CDK) inhibitor. It exhibits antiproliferative activity against A2780 human ovarian carcinoma cells. Preclinical studies have demonstrated its efficacy and tolerability in a xenograft model of A2780 human ovarian carcinoma. []

Relevance: PHA-848125 shares a core structure with [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol, particularly the presence of a 4-(4-methylpiperazin-1-yl)phenyl moiety. This structural similarity suggests a potential relationship in their biological activities, although with different mechanisms of action. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 displays potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6. It shows antiproliferative activity against MV4-11 cells and exhibits efficacy in an MV4-11 xenograft model in nude mice. []

Relevance: FN-1501 and [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol belong to a similar chemical class characterized by the presence of a 4-methylpiperazine ring directly attached to a phenyl group. This common structural motif suggests potential overlap in their biological targets and activities. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It effectively inhibits the kinase activity of both native BCR-ABL and the T315I mutant and demonstrates potent antiproliferative effects in corresponding Ba/F3-derived cell lines. []

Relevance: AP24534 shares a structural resemblance with [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol, specifically the presence of a (4-methylpiperazin-1-yl)methylphenyl substructure. This shared moiety suggests potential similarities in their binding affinities and pharmacological profiles. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 acts as a potent type II ABL/c-KIT dual kinase inhibitor. It exhibits strong antiproliferative activities against BCR-ABL/c-KIT-driven CML/GISTs cancer cell lines. []

Relevance: Both CHMFL-ABL/KIT-155 and [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol share the (4-methylpiperazin-1-yl)methylphenyl moiety within their structures. This structural similarity might contribute to their similar biological activities, although their specific mechanisms of action may differ. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound exhibits potent dual inhibition against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). It binds tightly to both DDR1 and DDR2 proteins and demonstrates promising in vivo anti-inflammatory effects in an LPS-induced acute lung injury (ALI) mouse model. []

Relevance: This compound and [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol belong to a similar chemical class, both featuring a 4-methylpiperazine ring linked to a phenyl group via a methylene bridge. This shared structural element suggests a potential for overlapping biological activities, despite targeting different proteins. []

5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104)

Compound Description: KSK05104 is a potent, selective, and metabolically stable IKKβ inhibitor. It induces apoptosis in human colon cancer cells, potentially through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress. []

Relevance: While structurally distinct from [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol in other aspects, KSK05104 shares a common structural feature: the presence of a 4-methylpiperazine ring. This shared motif suggests potential for similar pharmacological properties. []

Properties

CAS Number

1158643-48-1

Product Name

[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol

IUPAC Name

[3-amino-4-(4-methylpiperazin-1-yl)phenyl]methanol

Molecular Formula

C12H19N3O

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8,16H,4-7,9,13H2,1H3

InChI Key

GYFKRVNYSVQJOJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)CO)N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.